1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone
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Description
1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A series of compounds synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, including derivatives similar to the queried compound, demonstrated significant in vitro antimicrobial activity against bacterial and fungal organisms. These compounds, characterized by various spectral data, underline the potential of such derivatives in combating microbial infections (K. S. Kumar et al., 2019).
Enzyme Inhibition for Therapeutic Use
Research into novel arylisoxazole‐phenylpiperazines designed and synthesized for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition revealed compounds with significant AChE inhibitory activity. These findings highlight the potential therapeutic applications of such compounds in diseases where cholinesterase inhibitors are beneficial, such as Alzheimer's disease (Mina Saeedi et al., 2019).
Metabolic Studies and Drug Development
A comprehensive study on Compound A, closely related to the queried compound, emphasized its role as a potent inhibitor of the mitotic kinesin spindle protein (KSP). This study detailed the metabolic interconversion between Compound A and its active metabolite in human tissues, providing valuable insights into the drug development process, especially for cancer therapies where KSP inhibitors could play a critical role (Chunze Li et al., 2010).
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13(22)20-7-9-21(10-8-20)18(23)12-15-11-17(25-19-15)14-3-5-16(24-2)6-4-14/h3-6,11H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXWCFXAVUPRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.